![molecular formula C13H10ClNO B1619289 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol CAS No. 782-77-4](/img/structure/B1619289.png)
2-{(E)-[(4-chlorophenyl)imino]methyl}phenol
Overview
Description
2-(E)-[(4-chlorophenyl)imino]methyl)phenol, also known as 2-CIPM, is an organochlorine compound that has been found to have various applications in scientific research. It is a colorless, volatile solid that is soluble in organic solvents and has a molecular weight of 269.9 g/mol. 2-CIPM has been used in a variety of research fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antimicrobial Studies
This compound has been used in the synthesis of Schiff base ligands and their metal complexes, which have shown antimicrobial properties. These complexes have been studied for their potential use as antimicrobial agents .
Ring-Opening Polymerization Catalysis
The compound has been involved in the synthesis of well-designed unsymmetrical salphen-Al complexes. These complexes have been characterized and used in ring-opening polymerization catalysis .
Antioxidative Agents
Schiff bases and their metal complexes, including those derived from this compound, have been demonstrated to possess antioxidative properties .
Antibiotic Agents
Similarly, these complexes have been researched for their antibiotic capabilities .
Anticancer Agents
There is also interest in the potential anticancer applications of these complexes .
Crystal Structure Analysis
The crystal structure of compounds related to 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol has been studied, which can contribute to understanding the properties and potential applications of the compound itself .
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s a Schiff base ligand, which are known to easily coordinate with metal ions to form stable complexes . This suggests that the compound might interact with its targets through the formation of such complexes.
Biochemical Pathways
Schiff bases and their complexes are known to have various biological activities, including antimicrobial properties , which suggests that they may interfere with the biochemical pathways of microorganisms.
Result of Action
The compound and its Cu (II) complex have been found to display antimicrobial activity against human pathogenic bacteria and fungi . The complex showed higher antibacterial activity than the free ligand, which is probably due to the greater lipophilic nature of the complex .
Action Environment
The stability of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its Cu (II) complex at room temperature has been confirmed .
properties
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLVEHYXNFJUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264347, DTXSID501309018 | |
Record name | 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylidene-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-chlorophenyl)imino]methyl}phenol | |
CAS RN |
782-77-4, 82306-73-8 | |
Record name | Salicylidene-4-chloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=782-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC201837 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylidene-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(4-CHLOROPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol?
A: 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol, also known as (E)-2-(((4-chlorophenyl)imino)methyl)phenol or (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, is a Schiff base ligand. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol [, ]. Spectroscopic characterization techniques such as FTIR, UV-Vis, and NMR (1H, 13C, and 119Sn for its metal complexes) have been employed to elucidate its structure [, ]. Additionally, X-ray crystallography has provided detailed information about its crystal structure [].
Q2: What are the antioxidant properties of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its metal complexes?
A: Research suggests that both 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its metal complexes, particularly with copper(II), demonstrate promising antioxidant activities [, ]. These activities have been evaluated using various in vitro assays including DPPH radical scavenging, ferrous ion chelation, ferric reducing antioxidant power (FRAP), total antioxidant activity (Phosphomolybdenum method), and hydroxyl radical scavenging activity []. The results indicate a significant dose-dependent antioxidant capacity comparable to standard antioxidants like ascorbic acid and EDTA [].
Q3: How does the complexation of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol with metals affect its antimicrobial activity?
A: Studies show that the copper(II) complex of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol exhibits higher antibacterial activity compared to the free ligand []. This enhanced activity is attributed to the increased lipophilicity of the complex, allowing for better penetration through the bacterial cell membrane []. Notably, the copper(II) complex showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungi, even surpassing the efficacy of standard drugs like ciprofloxacin and clotrimazole in some cases [].
Q4: What is the significance of computational studies in understanding 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its derivatives?
A: Computational studies, particularly those employing Density Functional Theory (DFT), have proven valuable in investigating the properties of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its derivatives. These studies provide insights into the optimized molecular geometry, HOMO-LUMO energy gaps, and other electronic properties, which can be used to predict reactivity, stability, and potential applications []. Furthermore, computational methods enable the exploration of ultrasonic velocities and molecular interactions of these compounds in various solvent systems, aiding in the understanding of their behavior in different environments [].
Q5: How does the structure of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol relate to its observed activity?
A: While specific structure-activity relationship (SAR) studies focusing on modifications to 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol are limited in the provided literature, the presence of specific functional groups can be linked to observed activities. The phenolic hydroxyl group, for instance, is crucial for both antioxidant activity, through its ability to donate hydrogen atoms, and metal complexation, serving as a binding site [, ]. Further investigations into structural modifications are necessary to establish a comprehensive SAR profile and guide the development of derivatives with enhanced potency and selectivity.
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